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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of Crizotinib, a

potent small-molecule tyrosine kinase inhibitor, for its primary target protein, Anaplastic

Lymphoma Kinase (ALK), and other key kinases. This document details the quantitative

binding data, the experimental protocols for its determination, and the critical signaling

pathways affected.

Core Target Profile of Crizotinib
Crizotinib is a multi-targeted tyrosine kinase inhibitor, initially developed as a c-Met inhibitor. It

demonstrates high affinity for ALK, ROS1, and c-Met (Hepatocyte Growth Factor Receptor,

HGFR), among other kinases. Its therapeutic efficacy in non-small cell lung cancer (NSCLC) is

primarily attributed to its potent inhibition of the constitutively active ALK fusion proteins.[1][2][3]

Quantitative Binding Affinity of Crizotinib
The binding affinity of Crizotinib has been quantified using various in vitro assays, with IC50

(half-maximal inhibitory concentration) and Ki (inhibition constant) values serving as key

metrics. The following tables summarize the binding affinity of Crizotinib for its primary targets

and a selection of other kinases, including clinically relevant resistant mutants of ALK.

Table 1: Crizotinib Binding Affinity for Primary Kinase Targets
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Target
Kinase

Assay Type IC50 (nM) Ki (nM)
Cell
Line/Syste
m

Reference(s
)

ALK

Cell-based

phosphorylati

on

24 -
Karpas 299,

SU-DHL-1
[1]

c-Met

Cell-based

phosphorylati

on

11 -

A549, MDA-

MB-231,

GTL-16

ROS1
Cell-free

assay
- < 0.025 -

NPM-ALK

Cell-based

phosphorylati

on

24 - KARPAS299

Table 2: Crizotinib Inhibitory Activity against Wild-Type and Resistant ALK Mutants

ALK Variant Assay Type IC50 (nM) Ki (nM)
Cell
Line/Syste
m

Reference(s
)

Wild-Type

ALK

In vitro kinase

assay
- 0.7 - [4]

L1196M

(Gatekeeper

Mutant)

In vitro kinase

assay
- 8.2 - [4]

Wild-Type

EML4-ALK

Cell

Proliferation
~50-80 - H3122 [5]

L1196M

EML4-ALK

Cell

Proliferation
>1000 -

H3122-

L1196M
[4][5]

G1269A

EML4-ALK

Cell

Proliferation
~400-600 -

H3122-

G1269A
[5]
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Experimental Protocols
This section provides detailed methodologies for key experiments cited in the determination of

Crizotinib's binding affinity.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase
Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the

kinase reaction.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures ADP formed

from a kinase reaction. The ADP is converted to ATP, which is then used in a luciferase/luciferin

reaction to produce light. The light output is directly proportional to the amount of ADP

generated and thus reflects the kinase activity.

Materials:

Recombinant ALK enzyme

Substrate (e.g., IGF1Rtide)

ATP

Crizotinib (or other inhibitors)

Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

ADP-Glo™ Reagent

Kinase Detection Reagent

384-well plates

Procedure:

Compound Preparation: Prepare serial dilutions of Crizotinib in the appropriate solvent (e.g.,

DMSO) and then dilute in Kinase Buffer.
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Enzyme and Substrate Preparation: Dilute the recombinant ALK enzyme and substrate to

their final concentrations in Kinase Buffer.

Kinase Reaction:

Add 1 µL of the Crizotinib dilution (or DMSO for control) to the wells of a 384-well plate.

Add 2 µL of the ALK enzyme solution.

Initiate the reaction by adding 2 µL of the substrate/ATP mixture.

Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes).

ADP Detection:

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the

remaining ATP.

Incubate at room temperature for 40 minutes.

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate the

luciferase reaction.

Incubate at room temperature for 30-60 minutes.

Data Acquisition: Measure the luminescence using a plate reader.

Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against

the logarithm of the Crizotinib concentration and fitting the data to a sigmoidal dose-

response curve.

Cell-Based ALK Phosphorylation Assay (Western
Blotting)
This method is used to determine the effect of Crizotinib on the phosphorylation of ALK and its

downstream signaling proteins within a cellular context.

Materials:
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ALK-positive cancer cell line (e.g., H3122, Karpas-299)

Cell culture medium and supplements

Crizotinib

Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

BCA Protein Assay Kit

SDS-PAGE gels

PVDF membranes

Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

Primary antibodies (e.g., anti-phospho-ALK, anti-total-ALK, anti-phospho-AKT, anti-total-AKT,

anti-phospho-ERK, anti-total-ERK)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Procedure:

Cell Culture and Treatment:

Culture ALK-positive cells to approximately 80% confluency.

Treat the cells with varying concentrations of Crizotinib for a specified duration (e.g., 2-4

hours). Include a vehicle-treated control (e.g., DMSO).

Cell Lysis:

Wash the cells with ice-cold PBS.

Lyse the cells by adding ice-cold Lysis Buffer.

Scrape the cells and collect the lysate.
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Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

Protein Quantification: Determine the protein concentration of the supernatant using a BCA

assay.

SDS-PAGE and Western Blotting:

Normalize the protein concentrations of all samples.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane with Blocking Buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody (e.g., anti-phospho-ALK) overnight at

4°C.

Wash the membrane with TBST.

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

Wash the membrane with TBST.

Detection:

Apply the chemiluminescent substrate.

Visualize the protein bands using an imaging system.

Data Analysis: Densitometry is used to quantify the band intensities. The level of

phosphorylated protein is normalized to the total protein level. The inhibition of

phosphorylation is then plotted against the Crizotinib concentration to determine the IC50.

Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the ALK signaling

pathway and a typical experimental workflow for evaluating an ALK inhibitor.
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Caption: ALK signaling pathway and the inhibitory action of Crizotinib.
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Caption: Workflow for a biochemical kinase inhibitor assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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